molecular formula BrFHOP B14476922 Phosphorobromidofluoridous acid CAS No. 72076-36-9

Phosphorobromidofluoridous acid

Cat. No.: B14476922
CAS No.: 72076-36-9
M. Wt: 146.88 g/mol
InChI Key: DKWIAKMFHWYTLG-UHFFFAOYSA-N
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Description

Phosphorobromidofluoridous acid (hypothetical formula: HBrFPO₃) is a mixed halogen-substituted phosphorus oxyacid, combining bromine (Br), fluorine (F), and a hydroxyl group bonded to a phosphorus atom. While specific literature on this compound is scarce, its structural analogs and related halogenated phosphorus acids provide foundational insights. Such compounds are typically studied for their unique reactivity, acidity, and applications in industrial catalysis or specialty chemical synthesis.

Properties

CAS No.

72076-36-9

Molecular Formula

BrFHOP

Molecular Weight

146.88 g/mol

IUPAC Name

bromo(fluoro)phosphinous acid

InChI

InChI=1S/BrFHOP/c1-4(2)3/h3H

InChI Key

DKWIAKMFHWYTLG-UHFFFAOYSA-N

Canonical SMILES

OP(F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phosphorobromidofluoridous acid would likely involve the reaction of phosphorus trihalides with bromine and fluorine sources under controlled conditions. A possible synthetic route could be:

  • Reacting phosphorus trichloride (PCl₃) with bromine (Br₂) and fluorine gas (F₂) in a controlled environment.
  • The reaction conditions would need to be carefully monitored to prevent the formation of unwanted by-products and to ensure the stability of the resulting compound.

Industrial Production Methods: Given the hypothetical nature of this compound, industrial production methods are not established. if it were to be produced on an industrial scale, it would likely involve:

  • Large-scale synthesis using high-purity reagents.
  • Advanced containment and handling systems to manage the reactivity of bromine and fluorine.

Chemical Reactions Analysis

Types of Reactions: Phosphorobromidofluoridous acid would likely undergo various types of chemical reactions, including:

    Oxidation: The compound could be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions could yield lower oxidation state products.

    Substitution: Halogen substitution reactions could occur, where bromine or fluorine atoms are replaced by other halogens or functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution Reagents: Halogen exchange reactions using halogenating agents like chlorine (Cl₂) or iodine (I₂).

Major Products:

  • The major products would depend on the specific reactions and conditions but could include various halogenated phosphorus compounds.

Chemistry:

  • This compound could be used as a reagent in organic synthesis, particularly in halogenation reactions.

Biology:

  • Potential applications in biological research could involve the study of halogenated compounds and their interactions with biological molecules.

Medicine:

  • The compound could be explored for its potential use in pharmaceuticals, particularly in the development of new drugs that leverage the unique properties of bromine and fluorine.

Industry:

  • Industrial applications could include its use in the production of specialized chemicals and materials that require specific halogenation patterns.

Mechanism of Action

The mechanism of action of phosphorobromidofluoridous acid would depend on its specific interactions with target molecules. Potential mechanisms could include:

    Molecular Targets: Interaction with nucleophiles or electrophiles in chemical reactions.

    Pathways Involved: Participation in halogenation pathways, where the compound acts as a halogen donor or acceptor.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The complexity of comparing halogenated phosphorus acids lies in their diverse substitution patterns and varying physicochemical properties. Below, we evaluate Phosphorobromidofluoridous acid against structurally related compounds, drawing parallels from fluorosulfuric acids, phosphorofluoridic acids, and brominated phosphorus derivatives.

Chemical Structure and Bonding

  • This compound (HBrFPO₃) : Hypothesized to feature a tetrahedral phosphorus center bonded to Br, F, hydroxyl (-OH), and two oxygen atoms. Bromine and fluorine electronegativities influence bond polarization and acid strength.
  • Phosphorofluoridic Acid (H₂FPO₃) : Contains one fluorine substituent; weaker acidity compared to fully halogenated analogs due to fewer electron-withdrawing groups .
  • Phosphorobromic Acid (HBrPO₃) : Lacks fluorine, resulting in lower thermal stability and acidity compared to mixed halogen derivatives.
  • Fluorosulfuric Acid (HSO₃F) : A sulfur-based analog with strong acidity (Hammett acidity function H₀ = −15.1), driven by fluorine’s inductive effect .

Acidity and Reactivity

Mixed halogenation typically enhances acidity. For example, fluorosulfuric acid’s acidity exceeds sulfuric acid due to fluorine’s electron-withdrawing effects . By analogy, this compound is expected to exhibit higher acidity than non-fluorinated phosphorus acids (e.g., phosphoric acid, H₀ ≈ −1.5) but lower than fully fluorinated derivatives like HPF₆ (hexafluorophosphoric acid, H₀ = −15.5). Bromine’s larger atomic radius may reduce stability compared to chlorine analogs.

Table 1: Comparative Acidity and Stability
Compound Formula Acidity (H₀) Thermal Stability Key Reactivity
This compound HBrFPO₃ Est. −5 to −8 Moderate Hydrolysis-prone
Phosphorofluoridic acid H₂FPO₃ −3.2 Low Forms fluorophosphate salts
Hexafluorophosphoric acid HPF₆ −15.5 High Stable in anhydrous conditions
Fluorosulfuric acid HSO₃F −15.1 High Sulfonating agent
Phosphoric acid H₃PO₄ −1.5 High Weak oxidizer

Challenges in Comparative Studies

As highlighted in PFOS substitution studies, comparative assessments of halogenated compounds are hindered by:

  • Data Scarcity : Proprietary alternatives often lack peer-reviewed data, complicating hazard evaluations .
  • Trade-offs : Bromine’s reactivity vs. fluorine’s stability creates balancing acts in industrial applications .
  • Regulatory Gaps : Few frameworks address mixed-halogen acids, necessitating interdisciplinary collaboration .

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